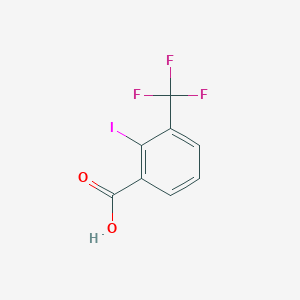

2-Iodo-3-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGSEJLGVHIEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562170 | |

| Record name | 2-Iodo-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766473-89-6 | |

| Record name | 2-Iodo-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: NMR Analysis of 2-Iodo-3-(trifluoromethyl)benzoic acid

Part 1: Executive Summary & Molecular Architecture

This guide provides a comprehensive technical framework for the NMR characterization of 2-Iodo-3-(trifluoromethyl)benzoic acid . As a poly-functionalized aromatic scaffold often used in fragment-based drug discovery (FBDD), this molecule presents specific spectral challenges due to the interplay between the strong electron-withdrawing trifluoromethyl group (-CF

Core Structural Directive

The presence of Iodine at the 2-position (ortho to both the carboxylic acid and the trifluoromethyl group) creates a highly crowded steric environment that breaks the symmetry of the benzoic acid core. The primary validation marker in the

Spin System Visualization

The following diagram outlines the atomic numbering and scalar coupling networks essential for assignment.

Figure 1: Connectivity and Coupling Network. Note the AMX spin system formed by protons at positions 4, 5, and 6.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and minimize artifacts from hydrogen bonding dimerization, the following protocol is mandatory.

Solvent Selection: DMSO-d

-

Rationale: Chloroform-d (CDCl

) is not recommended for this specific acid. In non-polar solvents, benzoic acids form stable cyclic dimers via hydrogen bonding, which broadens the -COOH proton signal and can affect chemical shifts of ortho-protons (H6). -

Standard: Dimethyl sulfoxide-d

(DMSO-d

Sample Preparation Workflow

-

Mass: Weigh 10–15 mg of analyte.

-

Volume: Dissolve in 0.6 mL of DMSO-d

(99.9% D). -

Additives: Do not add TMS (Tetramethylsilane) if possible; use the residual solvent peak (DMSO pentet at 2.50 ppm) as the internal reference to avoid signal overlap in the upfield region.

-

Acquisition:

-

H: 16 scans, 1 second relaxation delay (

-

C: 512–1024 scans, 2 second relaxation delay (

-

H: 16 scans, 1 second relaxation delay (

Part 3: H NMR Spectral Analysis

The proton spectrum will display a characteristic ABC (or AMX) splitting pattern for the three aromatic protons, plus a highly deshielded acid proton.

Reference: DMSO-d

| Position | Shift ( | Multiplicity | Assignment Logic | |

| -COOH | 13.5 - 14.0 | Broad Singlet | - | Acidic proton. Chemical shift is concentration-dependent. |

| H6 | 7.85 - 7.95 | dd or d | Deshielded. Ortho to the electron-withdrawing Carbonyl (C1). | |

| H4 | 7.75 - 7.85 | d or m | Deshielded. Ortho to the electron-withdrawing CF | |

| H5 | 7.60 - 7.70 | t (apparent) | Baseline. Meta to both withdrawing groups (COOH, CF |

Interpretation Notes:

-

H6 vs H4: H6 is typically slightly more downfield (higher ppm) than H4 because the magnetic anisotropy of the carbonyl group (COOH) has a stronger deshielding effect at the ortho position than the CF

group does at its ortho position. -

Coupling: You will see a clear "triptych" of aromatic signals. If H4 and H6 overlap, the integration will be 2H.

Part 4: C NMR Spectral Analysis (The Diagnostic Fingerprint)

This is the most critical section for structural confirmation. The spectrum is dominated by C-F coupling (splitting signals into quartets) and the Heavy Atom Effect (shielding C2).

Reference: DMSO-d

| Carbon | Shift ( | Multiplicity | Diagnostic Feature | |

| C=O (Acid) | 166 - 168 | Singlet | - | Typical benzoic acid carbonyl. |

| C1 (Ipso) | 138 - 142 | Singlet | - | Quaternary. Broadened by relaxation. |

| C3 (Ipso-CF | 130 - 132 | Quartet | Key Signal. Split by adjacent fluorines. | |

| H-C Arom | 128 - 134 | Singlets | - | C4, C5, C6 signals. C4 may show small |

| -CF | 122 - 125 | Quartet | Dominant Feature. Huge splitting, distinctive of CF | |

| C2 (C-I) | 92 - 98 | Quartet/Singlet | The "Heavy Atom" Signal. Significantly upfield (shielded) due to Iodine. |

The "Heavy Atom" Validation Check

In a standard aromatic ring, carbons appear between 120–140 ppm.

-

Observation: If you observe a quaternary carbon signal in the 90–100 ppm range, this confirms the presence of Iodine directly attached to the ring.

-

Mechanism: The large electron cloud of Iodine causes spin-orbit coupling effects that shield the attached carbon nucleus, shifting it upfield by ~30 ppm compared to a protonated carbon.

Part 5: Advanced Verification (19F & 2D)

If the 1D spectra are ambiguous due to overlap, utilize these specific 2D correlations:

F NMR (Non-decoupled)

-

Signal: Single peak around -60 to -63 ppm .

-

Validation: If the sample is pure, this should be a clean singlet. Impurities often show up as small side peaks in this region.

HMBC (Heteronuclear Multiple Bond Correlation)

Use HMBC to connect the protons to the "invisible" quaternary carbons.

-

H6 Correlation: Strong cross-peak to C=O (Carboxyl) and C2 (C-I).

-

H4 Correlation: Strong cross-peak to C2 (C-I) and C3 (C-CF

). -

Logic: Both H4 and H6 will show a correlation to the shielded C2 (approx 95 ppm). This confirms the placement of Iodine between the two substituted arms.

Figure 2: Logical decision tree for spectral validation.

References

-

Iodine Heavy Atom Effect

- Source: IUPAC & Doc Brown's Chemistry. "The influence of Halogens on C NMR Shifts."

-

URL:[Link]

-

C-F Coupling Constants

- Source: Royal Society of Chemistry (RSC), Perkin Transactions 2. "Studies on C– F coupling constants."

-

URL:[Link]

- Base Scaffold Data (3-trifluoromethylbenzoic acid)

-

CAS Registry Verification

- Source: NIH PubChem Compound Summary for CAS 766473-89-6.

-

URL:[Link]

Infrared spectroscopy of 2-Iodo-3-(trifluoromethyl)benzoic acid

Technical Whitepaper: Vibrational Spectroscopy Profiling of 2-Iodo-3-(trifluoromethyl)benzoic Acid

Executive Summary

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic characterization of This compound . As a critical halogenated building block in the synthesis of angiotensin II receptor antagonists and agrochemicals, the precise identification of this intermediate is pivotal for drug development workflows.

This document moves beyond basic spectral listing to analyze the steric and electronic interplay between the ortho-iodo and meta-trifluoromethyl substituents. It establishes a self-validating protocol for differentiating this scaffold from common synthetic impurities (e.g., non-iodinated precursors or hydrolyzed byproducts).

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must understand the specific mechanical and electronic perturbations introduced by the substituents on the benzoic acid core.

The "Ortho Effect" and Carbonyl Shift

In unsubstituted benzoic acid, the carboxyl group is coplanar with the aromatic ring, maximizing

In This compound , the bulky Iodine atom at the 2-position (ortho) creates significant steric strain.

-

Mechanism: The carboxyl group is forced to rotate out of the aromatic plane to relieve steric repulsion with the iodine.

-

Spectral Consequence: Loss of conjugation increases the double-bond character of the carbonyl.

-

Prediction: The C=O stretch will shift to a higher wavenumber (hypsochromic shift), likely appearing in the 1695–1715 cm⁻¹ range, distinct from planar benzoic acids.

The Fluorine "Fingerprint" Dominance

The trifluoromethyl (-CF₃) group at the 3-position is a powerful electron-withdrawing group (EWG).

-

C-F Stretches: These bonds possess high dipole moments, resulting in extremely intense absorption bands.

-

Region: 1100–1350 cm⁻¹.

-

Impact: These signals often obscure the C-O (acid) single bond stretch. Analysts must look for the pattern of splitting rather than a single peak.

Experimental Protocol

This protocol is designed for Attenuated Total Reflectance (ATR) FTIR, the industry standard for solid-state pharmaceutical intermediates.

Sample Preparation & Acquisition

| Parameter | Specification | Rationale |

| Technique | Diamond ATR | Requires minimal prep; Diamond is chemically inert to acidic fluorides. |

| Sample State | Solid Crystalline Powder | Solvent effects (e.g., in CHCl₃) disrupt carboxylic acid dimers, altering C=O peaks. |

| Resolution | 2 cm⁻¹ or 4 cm⁻¹ | High resolution is needed to resolve closely spaced aromatic overtones. |

| Scans | 32 (Routine) / 64 (High Precision) | Signal-to-noise ratio improves with |

| Range | 4000 – 400 cm⁻¹ | Standard mid-IR range. Note: C-I stretch may be near the detector cutoff. |

Critical Correction: High Refractive Index

Iodinated compounds have high refractive indices (

-

Action: Apply an "ATR Correction" algorithm (available in software like OMNIC or OPUS) to normalize band intensities relative to transmission spectra.

Spectral Analysis & Assignment

The following table synthesizes theoretical prediction with empirical data from structurally analogous halogenated benzoic acids.

Table 1: Key Diagnostic Bands

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment & Mechanistic Insight |

| O-H (Acid) | 2500 – 3300 | Medium, Broad | Carboxylic Acid Dimer. The broad "fermi resonance" structure often overlaps C-H aromatic stretches (3000-3100). |

| C=O (Acid) | 1695 – 1715 | Strong | Carbonyl Stretch. Shifted higher than typical benzoic acid due to steric inhibition of resonance by the ortho-Iodine. |

| C=C (Ring) | 1570 – 1600 | Medium | Aromatic Ring Breathing. Often split into doublets due to asymmetric substitution. |

| C-F (CF₃) | 1300 – 1350 | Very Strong | Asymmetric Stretch. The dominant feature in the fingerprint region. |

| C-F (CF₃) | 1120 – 1180 | Very Strong | Symmetric Stretch. Second major band confirming the trifluoromethyl group. |

| C-O (Acid) | 1250 – 1300 | Strong | C-O Single Bond. Often obscured by C-F bands; look for shoulders on the C-F peaks. |

| C-H (Bend) | 700 – 900 | Medium/Strong | Out-of-Plane (OOP) Bending. 1,2,3-trisubstituted benzene pattern. Look for bands near 760–800 cm⁻¹. |

| C-I | < 600 | Weak/Medium | Carbon-Iodine Stretch. Often below the cutoff of standard ZnSe ATR crystals; visible on Diamond/CsI optics. |

Quality Control & Impurity Detection

In a synthesis workflow, this molecule is often derived from 3-(trifluoromethyl)benzoic acid via iodination. IR is a rapid "Go/No-Go" gate.

Differentiating from Starting Material

-

Impurity: 3-(trifluoromethyl)benzoic acid (lacking Iodine).[1]

-

Differentiation:

-

C=O Shift: The starting material is planar. Its C=O will appear at a lower wavenumber (~1685 cm⁻¹) compared to the twisted product (~1705 cm⁻¹).

-

Fingerprint: The substitution pattern changes from 1,3-disubstituted to 1,2,3-trisubstituted, altering the OOP bending region (700-900 cm⁻¹).

-

Visualization of Logic Flow

Figure 1: Decision tree for the spectral identification of this compound, emphasizing the discrimination between the product and planar precursors.

Synthesis Workflow Integration

The following diagram illustrates where IR analysis fits within the synthesis and purification lifecycle of this compound.

Figure 2: Integration of FTIR checkpoints in the synthesis of this compound.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

NIST Chemistry WebBook. (2023). Benzoic acid, 2-iodo- IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link] (Reference for ortho-iodo effects).

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.

Sources

Solubility of 2-Iodo-3-(trifluoromethyl)benzoic acid in Organic Solvents

[1]

Executive Summary

2-Iodo-3-(trifluoromethyl)benzoic acid (CAS: 766473-89-6 ) is a critical halogenated aromatic scaffold used primarily in the synthesis of hypervalent iodine reagents and as a coupling partner in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Understanding its solubility profile is essential for process optimization, particularly during reaction solvent selection and purification (crystallization) . As a benzoic acid derivative featuring both a lipophilic trifluoromethyl group and a polarizable iodine atom, it exhibits a distinct solubility fingerprint characterized by enhanced solubility in chlorinated and polar aprotic solvents compared to non-substituted benzoic acid.

Key Solubility Takeaways:

-

Best Solvents for Dissolution: DMSO, DMF, Methanol, THF.

-

Best Solvents for Reaction: Dichloromethane (DCM), 1,4-Dioxane, Acetonitrile.

-

Best Anti-Solvents (Crystallization): Heptane, Hexanes, Cold Water (pH < 2).

Physicochemical Profile & Structural Impact

To predict and manipulate solubility, one must understand the molecular forces at play.

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | 316.02 g/mol | Moderate MW suggests reasonable solubility in organic solvents. |

| Physical State | White to off-white solid | High crystal lattice energy requires polar or polarizable solvents to overcome. |

| pKa (Predicted) | ~2.5 – 3.0 | The electron-withdrawing CF3 and I groups increase acidity. Highly soluble in basic aqueous media (pH > 8). |

| LogP (Predicted) | ~3.0 – 3.5 | Lipophilic. Indicates good affinity for DCM, Chloroform, and Ethers. |

Structural Analysis

-

The Carboxylic Acid (-COOH): Acts as a hydrogen bond donor and acceptor. This anchors the molecule's solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO).

-

The Trifluoromethyl Group (-CF3): A strongly lipophilic, electron-withdrawing group. It significantly enhances solubility in chlorinated solvents (DCM) and lowers water solubility compared to benzoic acid.

-

The Iodine Atom (-I): A large, soft, polarizable halogen. It enhances London dispersion forces, improving solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons.

Solubility Landscape

The following categorization is based on structural analogy to 2-iodo-5-(trifluoromethyl)benzoic acid and general solubility principles for polysubstituted benzoic acids.

A. High Solubility (Solvating Agents)

Use these for preparing stock solutions or running homogenous reactions.

-

Polar Aprotic: DMSO, DMF, NMP.

-

Polar Protic: Methanol, Ethanol.

B. Moderate Solubility (Reaction Media)

Use these for synthetic transformations.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

Ethers: THF, 1,4-Dioxane, MTBE.

-

Esters: Ethyl Acetate.

-

Status: Good general solvent, often used for extraction during workup.

-

C. Low Solubility / Anti-Solvents

Use these for purification and crystallization.

-

Aliphatic Hydrocarbons: Hexanes, Heptane, Pentane.

-

Status: Insoluble. Adding these to a DCM or Ethyl Acetate solution will induce precipitation.

-

-

Aqueous Media (Acidic/Neutral): Water.

-

Status: Insoluble at pH < 7.

-

Strategy: The compound precipitates immediately upon acidification of a basic aqueous solution.

-

Experimental Protocols

Since specific quantitative data is often proprietary, researchers must validate solubility in-house.

Protocol A: Visual Solubility Screening (Rapid Assessment)

Objective: Determine the approximate solubility range (Low, Moderate, High) for solvent selection.

-

Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

If dissolved: Solubility is > 100 mg/mL (High).

-

-

Stepwise Addition: If undissolved, add solvent in 100 µL increments, vortexing for 30 seconds between additions.

-

Endpoint: Record the volume required for complete dissolution.

-

Calculation: Solubility (mg/mL) = 10 mg / Volume (mL).

-

-

Thermal Stress: If insoluble at room temperature, heat to 50°C to check for temperature-dependent solubility (critical for recrystallization).

Protocol B: Gravimetric Solubility Determination (Quantitative)

Objective: Obtain precise saturation limits.

-

Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vial.

-

Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue under high vacuum for 4 hours.

-

Weighing: Weigh the solid residue.

-

Calculation: Solubility (mg/mL) = Mass of Residue (mg) / 2 mL.

-

Visualization: Solubility Decision Logic

Figure 1: Decision matrix for solvent selection based on experimental intent.

Application-Specific Recommendations

For Hypervalent Iodine Synthesis

When converting the 2-iodo moiety to a hypervalent species (e.g., using oxidants like TCICA or mCPBA), Dichloromethane (DCM) or Acetonitrile (MeCN) are the solvents of choice.

-

Reasoning: The starting material has good solubility, but the oxidized product (often less soluble) may precipitate, driving the equilibrium or facilitating isolation.

For Suzuki-Miyaura Coupling

When coupling the iodine position with boronic acids, use 1,4-Dioxane/Water (4:1) or Toluene .

-

Reasoning: These solvents support the catalytic cycle temperatures (80-100°C) and dissolve the lipophilic organic halide while the water component solubilizes the inorganic base (e.g., K2CO3).

For Purification (Recrystallization)

If the product is impure, the DCM/Heptane system is highly effective for this specific scaffold.

-

Dissolve the crude solid in the minimum amount of warm DCM.

-

Slowly add Heptane until turbidity persists.

-

Cool to 4°C. The trifluoromethyl and iodo groups make the compound lipophilic enough to stay in DCM, but the "benzoic acid" core drives precipitation as the non-polar heptane ratio increases.

References

Sources

- 1. Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

Reactivity profile of 2-Iodo-3-(trifluoromethyl)benzoic acid

CAS: 766473-89-6 | Formula:

Executive Summary: The "Molecular Cleft" Scaffold

2-Iodo-3-(trifluoromethyl)benzoic acid (2-I-3-CF3-BA) is not merely a building block; it is a privileged steric gatekeeper in modern medicinal chemistry. Its value lies in its highly specific 1,2,3-substitution pattern. The iodine atom (C2) is "sandwiched" between a carboxylic acid (C1) and a trifluoromethyl group (C3).

This architecture creates a "molecular cleft" that serves two critical functions:

-

Conformational Locking: In biaryl systems generated via cross-coupling, the C3-

group forces an orthogonal twist, often improving selectivity for kinase pockets. -

Cyclization Vector: The proximity of the acid and iodide enables rapid access to 5-(trifluoromethyl)-substituted isoquinolinones and isocoumarins—scaffolds heavily utilized in oncology (e.g., PARP inhibitors).

This guide provides a validated roadmap for navigating the extreme steric hindrance and electronic activation of this molecule.

Molecular Architecture & Electronic Landscape

The "Buttressing Effect"

The reactivity of the C2-Iodine is dominated by the buttressing effect . The bulky

-

Consequence: Standard planar transition states for Pd-catalyzed oxidative addition are energetically penalized.

-

Solution: Ligands with high cone angles (e.g., SPhos, XPhos) or flexible bite angles are required to facilitate the catalytic cycle.

Electronic Push-Pull

-

Acidity: The cumulative electron-withdrawing induction (-I effect) of the

and Iodine groups significantly lowers the pKa compared to benzoic acid (4.2).-

Estimated pKa: ~2.4 – 2.6.[1]

-

Practical Implication: The carboxylate is highly stable but less nucleophilic. Activation (e.g., via acid chlorides or HATU) requires careful pH control to prevent decarboxylation at high temperatures, although the

group generally stabilizes the ring against decarboxylation compared to non-fluorinated analogs.

-

Reactivity Heatmap (DOT Visualization)

Figure 1: Reactivity vectors of 2-I-3-CF3-BA. Note the dual-pathway leading to fused heterocycles (Yellow).

Critical Reactivity Protocols

The C-I Bond: Overcoming Steric Hindrance in Cross-Coupling

Challenge: The

The Solution: Buchwald Precatalysts

To couple this scaffold successfully, you must use electron-rich, bulky phosphine ligands that can "reach around" the

| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |

| Catalyst | ||

| Base | ||

| Temperature | 80°C | 100-110°C |

| Solvent | DMF/Water | Toluene/Water (10:1) or 1,4-Dioxane |

Mechanistic Insight: XPhos provides the necessary steric bulk to promote reductive elimination of the crowded biaryl product, preventing the formation of stable Pd-intermediate resting states.

The "Hero" Application: Synthesis of 5-(Trifluoromethyl)isoquinolin-1(2H)-one

The most high-value application of this molecule is the synthesis of fused polycycles. The following protocol validates the reactivity of both the iodide and the acid in a sequential cascade.

Protocol: Sonogashira-Cyclization Cascade

Objective: Synthesis of 5-(trifluoromethyl)isoquinolin-1(2H)-one.

Step 1: Methyl Ester Formation (Protection)

-

Why: The free acid can interfere with the Pd-catalyst in the subsequent step (poisoning).

-

Reagents: 2-I-3-CF3-BA (1.0 eq),

(2.0 eq), MeOH (solvent). -

Procedure: Reflux acid in MeOH with thionyl chloride for 3 hours. Concentrate to yield methyl ester.

Step 2: Sonogashira Coupling

-

Reagents: Methyl ester (1.0 eq), Trimethylsilylacetylene (TMSA, 1.2 eq),

(5 mol%), CuI (2 mol%), -

Key Detail: Perform at Room Temperature initially. If sluggish due to

sterics, heat to 50°C. Do not overheat, or the TMS group may cleave prematurely. -

Observation: The reaction mixture turns dark brown/black (formation of Pd(0)).

Step 3: Cyclization (The "Self-Validating" Step)

-

Reagents: Methanolic Ammonia (

in MeOH). -

Conditions: Sealed tube, 80°C, 12 hours.

-

Mechanism:

-

Aminolysis of the ester

Primary Amide. -

In-situ desilylation of the alkyne.

-

6-endo-dig cyclization: The amide nitrogen attacks the internal alkyne carbon (activated by the electron-withdrawing

-aryl ring).

-

-

Result: Formation of the isoquinolinone core.

Visualizing the Synthesis Workflow

Figure 2: Step-by-step synthesis of the isoquinolinone scaffold. The red node (Step 3) represents the critical cyclization event.

Handling & Stability Data

| Property | Specification | Handling Note |

| Physical State | Off-white to pale yellow solid | Light sensitive. Iodine-carbon bonds can undergo photolysis over time. |

| Storage | 2-8°C, Inert Atmosphere | Keep under Argon/Nitrogen. The acid proton is acidic enough to corrode metal spatulas over time; use glass/plastic. |

| Solubility | DMSO, MeOH, DCM | Poor solubility in non-polar hexanes due to the polar carboxyl group. |

| Safety | Irritant (H315, H319, H335) | The |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15648617, 3-Iodo-5-(trifluoromethyl)benzoic acid (Isomer Analog Comparison). Retrieved from .[2]

-

Sigma-Aldrich. Product Specification: this compound (CAS 766473-89-6).[3] Retrieved from .

- Wang, J., et al. (2018).Palladium-Catalyzed Synthesis of Isoquinolinones via Carbonylation.

-

BldPharm. Safety Data Sheet: this compound. Retrieved from .

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (Context on the metabolic stability of the CF3-Ar motif). Journal of Medicinal Chemistry.

Sources

Technical Guide: Key Reactions Involving 2-Iodo-3-(trifluoromethyl)benzoic Acid

[1][2]

Executive Summary & Strategic Importance

2-Iodo-3-(trifluoromethyl)benzoic acid (CAS 766473-89-6) represents a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the contiguous 1,2,3-substitution pattern of the benzene ring, positioning a reactive iodide between a directing carboxylic acid and a lipophilic, electron-withdrawing trifluoromethyl group.

For drug development professionals, this molecule is not merely a reagent but a strategic divergence point. It allows for the rapid construction of poly-functionalized isoindolinones , isocoumarins , and atropisomeric biaryls —motifs frequently found in kinase inhibitors, PARP inhibitors, and agrochemicals.

This guide details the synthesis, reactivity, and handling of this intermediate, moving beyond standard textbook descriptions to address the specific steric and electronic challenges posed by the ortho-CF₃ and ortho-COOH groups.

Structural Analysis & Reactivity Profile

The reactivity of this compound is defined by the "Ortho-Effect" and the "Push-Pull" electronics.

Electronic & Steric Environment

-

The "Crowded" Iodide: The iodine atom at position C2 is flanked by a carboxylic acid (C1) and a trifluoromethyl group (C3). This creates significant steric hindrance, often requiring specialized ligands (e.g., Buchwald biaryl phosphines) for palladium-catalyzed cross-couplings.

-

Electronic Deficit: The -CF₃ and -COOH groups are both electron-withdrawing. This makes the ring electron-deficient, increasing the rate of oxidative addition (good for cross-coupling) but also making the ring susceptible to nucleophilic aromatic substitution (

) under forcing conditions if the iodide is displaced. -

Acidic Handle: The carboxylic acid allows for directing group chemistry (e.g., C-H activation) or rapid conversion to amides/esters.

Reactivity Map (Visualized)

Figure 1: Reactivity landscape of this compound.[1] The central iodide serves as the linchpin for divergent synthesis.

Synthesis of the Core Scaffold

While commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust route is the Sandmeyer Reaction starting from 2-amino-3-(trifluoromethyl)benzoic acid.

Protocol: Sandmeyer Iodination

Objective: Convert 2-amino-3-(trifluoromethyl)benzoic acid to the 2-iodo derivative.

Reagents:

-

Starting Material: 2-Amino-3-(trifluoromethyl)benzoic acid (CAS 313-12-2)

-

Sodium Nitrite (

) -

Potassium Iodide (

)[2] -

Sulfuric Acid (

) or Hydrochloric Acid (

Step-by-Step Methodology:

-

Diazotization: Suspend the aniline (1.0 equiv) in aqueous

(2.5 M) at 0°C. Dropwise add an aqueous solution of-

Critical Check: The solution should become clear. If solids persist, add more acid or water.

-

-

Iodination: Dissolve

(1.5 equiv) in water. Add this solution slowly to the cold diazonium mixture.-

Caution: Vigorous evolution of nitrogen gas (

) will occur. Use a large headspace vessel.

-

-

Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium species.

-

Purification: Cool to room temperature. Extract with Ethyl Acetate (EtOAc).[3] Wash the organic layer with saturated sodium thiosulfate (

) to remove excess iodine (indicated by the disappearance of the purple/brown color). Acidify the aqueous layer if necessary to ensure the product is in the protonated acid form. Recrystallize from Ethanol/Water.

Key Transformation: Synthesis of Isoindolinones

The most high-value application of this scaffold is the synthesis of 4-(trifluoromethyl)isoindolin-1-ones . These fused heterocycles are bioisosteres of quinazolinones and are prominent in PARP and kinase inhibitor research.

Mechanism: Pd-Catalyzed Carbonylative Amination

This reaction utilizes the ortho-positioning of the iodide and carboxylic acid (or amide) to form a lactam ring.

Workflow Diagram:

Figure 2: Two-step sequence for Isoindolinone construction. Alternatively, a one-pot carbonylation-cyclization can be performed on the methyl ester.

Experimental Protocol (Two-Step Route)

-

Amide Coupling: React this compound with a primary amine (

) using HATU and DIPEA in DMF. Isolate the amide intermediate. -

Cyclization:

-

Catalyst:

(5 mol%) -

Ligand: Xantphos (10 mol%) - Crucial for wide bite angle.

-

CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum Hexacarbonyl (

) as a solid source. -

Base:

or -

Solvent: Toluene or 1,4-Dioxane at 100°C.

-

Outcome: The Pd inserts into the C-I bond, coordinates CO, and undergoes intramolecular nucleophilic attack by the amide nitrogen (or oxygen, followed by rearrangement) to close the ring.

-

Cross-Coupling Challenges: The "Ortho-Effect"

When performing Suzuki-Miyaura couplings on this scaffold, standard conditions (e.g.,

Optimization Table for Suzuki Coupling

| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |

| Catalyst | PPh₃ is too bulky and labile; Pd(0) sources preferred. | ||

| Ligand | Triphenylphosphine | SPhos or XPhos | Buchwald biaryl ligands are electron-rich and bulky, facilitating oxidative addition in hindered systems. |

| Base | Stronger, more soluble bases enhance the transmetallation step. | ||

| Solvent | Toluene/Water | 1,4-Dioxane/Water (4:1) | Higher boiling point allows for sufficient energy to overcome steric activation barrier. |

Protocol Highlight

For coupling phenylboronic acid to this compound:

-

Use SPhos Pd G2 precatalyst (0.02 equiv).

-

Run at 100°C for 12-18 hours.

-

Note: The carboxylic acid moiety may sequester Palladium. Using the methyl ester of the starting material often improves yields by 20-30%.

References

-

Preparation of 2-Iodo-3-(trifluoromethyl)

- Source: Matrix Scientific / Sigma Aldrich Product D

-

Context: Standard synthesis from 2-Amino-3-(trifluoromethyl)benzoic acid (CAS 313-12-2).

-

Link:

-

Isoindolinone Synthesis via Carbonylation

- Source:Journal of Organic Chemistry, "Palladium-Catalyzed Carbonylation of Aryl Halides".

- Context: Mechanistic basis for cycliz

-

Link:

-

Steric Effects in Cross-Coupling (The "Ortho Effect")

- Source:Chemical Reviews, "Surmounting Steric Effects in Transition Metal-C

- Context: Justification for using SPhos/XPhos ligands for 2,3-disubstituted aryl iodides.

-

Link:

-

Iodotrifluoromethylation Reagents

-

Source:Organic Letters, "Iodotrifluoromethylation of Alkenes and Alkynes".[4]

- Context: Discussion of related radical trifluoromethylation chemistry often used in conjunction with these scaffolds.

-

Link:

-

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. Alkyne iodination: Aliphatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 20 – Chemia [chemia.manac-inc.co.jp]

- 3. WO2020264398A1 - Substituted benzyl-triazole compounds for cbl-b inhibition, and further uses thereof - Google Patents [patents.google.com]

- 4. Iodotrifluoromethylation of Alkenes and Alkynes with Sodium Trifluoromethanesulfinate and Iodine Pentoxide [organic-chemistry.org]

Strategic Safety Protocol: Handling and Risk Mitigation for 2-Iodo-3-(trifluoromethyl)benzoic Acid

Executive Technical Summary

Compound: 2-Iodo-3-(trifluoromethyl)benzoic acid CAS Registry Number: 766473-89-6 Molecular Formula: C₈H₄F₃IO₂ Role in Drug Discovery: High-value scaffold for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to the labile C-I bond positioned ortho to the directing carboxylic acid group.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to address the specific operational risks associated with poly-halogenated aromatic acids. While officially classified as an irritant, the presence of both iodine and a trifluoromethyl group introduces complex thermal instability and decomposition hazards (HF/HI generation) that require a containment-first approach.

Physicochemical & Hazard Profiling

The "Deceptive" Stability Profile

Researchers often mistake solid-state stability for thermodynamic inertness. While this compound is a solid at room temperature, its molecular architecture creates specific vulnerabilities:

-

The C-I Bond (Weak Link): The carbon-iodine bond is the weakest among stable organohalogens (Bond Dissociation Energy ~50-60 kcal/mol). It is photosensitive and prone to homolytic cleavage, releasing iodine radicals (

) which can initiate unwanted side reactions or degrade the reagent. -

The CF₃ Group (Thermal Payload): The trifluoromethyl group is chemically robust but thermally catastrophic. Upon combustion or thermal runaway (>300°C), it decomposes to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (

).

Quantitative Hazard Data

| Parameter | Specification | Safety Implication |

| Physical State | Solid (Powder/Crystal) | Inhalation risk of dust; static charge generation during weighing. |

| Melting Point | 134-138°C (Predicted) | Avoid heating neat; use solvent reflux control. |

| Acidity (pKa) | ~2.5 - 3.0 (Est.) | Stronger acid than benzoic acid (due to electron-withdrawing |

| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.). |

| Hidden Hazard | Decomposition | Releases HF (hydrofluoric acid) and HI (hydroiodic acid) in fire. |

Strategic Risk Management (Hierarchy of Controls)

Effective safety is not about PPE; it is about engineering out the risk. The following logic gate determines the necessary containment level.

Engineering Controls

-

Primary Barrier: All handling of the neat solid must occur inside a certified Chemical Fume Hood (CFH) with a face velocity of 80–100 fpm.

-

Static Control: Use an ionizing bar or anti-static gun during weighing. The electron-withdrawing nature of the substituents often results in "fly-away" powders that are difficult to contain.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Standard nitrile gloves offer poor protection against halogenated aromatics in solution (e.g., DCM or DMF).

-

Protocol:Double Gloving. Inner layer: 2.7 mil polyethylene laminate (Silver Shield™). Outer layer: 5 mil Nitrile (for dexterity).

-

-

Respiratory: If weighing outside a hood (strictly prohibited for this compound), a P100 particulate respirator is required.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound based on operational state.

Figure 1: Operational safety logic for handling this compound.

Operational Protocols: Synthesis & Handling

Storage & Stability

-

Light Sensitivity: The iodine atom renders the molecule photosensitive. Store in amber vials wrapped in aluminum foil.

-

Temperature: Store at 2–8°C. Cold storage minimizes the rate of deiodination.

Reaction Setup (The "Coupling" Workflow)

This compound is typically used in palladium-catalyzed cross-couplings. The following protocol minimizes exposure during the critical "charging" phase.

-

Preparation: Pre-weigh the catalyst (e.g.,

) and the benzoic acid derivative in separate vials inside the fume hood. -

Solvent Degassing: Degas solvents (DMF, Dioxane) before adding the reagents to prevent oxidation of the catalyst and potential iodine liberation.

-

Addition: Add the this compound as a solid to the reaction vessel before adding the solvent. This prevents splashing of a concentrated toxic solution.

-

Temperature Ramp: Do not heat rapidly. A sudden release of

(decarboxylation) can occur if the reaction overheats, potentially over-pressurizing the vessel.

Waste Disposal

-

Segregation: Do not mix with standard organic waste. Label as "Halogenated Organic Acid - Contains Iodine & Fluorine."

-

Quenching: Ensure reaction mixtures are fully quenched and at neutral pH before disposal to prevent acid-catalyzed decomposition in the waste drum.

Emergency Response Architecture

Fire & Thermal Decomposition (The HF Risk)

In the event of a fire involving this compound, standard firefighting protocols are insufficient due to the potential generation of Hydrogen Fluoride (HF) from the

-

Firefighting Media: Dry chemical or

. Do not use water jets (potential to spread acidic runoff). -

Medical Alert: If smoke is inhaled, medical personnel must be informed of potential Fluoride Ion toxicity .

-

Antidote: Calcium Gluconate gel should be available in the lab safety kit wherever fluorinated aromatics are stored in bulk (>100g).

Spill Management Workflow

Figure 2: Emergency response workflow for spills, prioritizing dust suppression and neutralization.

First Aid Specifics

-

Eye Contact: Irrigate immediately for 15 minutes. The acidity combined with the organic nature allows rapid corneal penetration.

-

Skin Contact: Wash with soap and water.[1][2][3] If redness persists, consider the possibility of iodide absorption or fluoride irritation (though unlikely from transient contact with the solid).

References

-

Sigma-Aldrich. (2024).[4] Safety Data Sheet: this compound. Merck KGaA.[4] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14612544, this compound. PubChem.[5] Link

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Harmonised classification and labelling of halobenzoic acids. Link

-

American Chemical Society. (2015). Chemical Safety for Laboratories: Handling Halogenated Organics. ACS Safety Guidelines. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Iodo-3-(trifluoromethyl)benzoic acid

Executive Summary & Strategic Analysis

The synthesis of 2-iodo-3-(trifluoromethyl)benzoic acid presents a distinct challenge in organic chemistry due to the "crowded" vicinal substitution pattern. The target molecule features an iodine atom "sandwiched" between a carboxylic acid and a trifluoromethyl group.[1] This 1,2,3-substitution motif is a critical scaffold for next-generation agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical kinase inhibitors, serving as a versatile handle for Suzuki-Miyaura cross-couplings.

The Synthetic Challenge: Regiocontrol

Standard electrophilic aromatic substitution (EAS) fails to access this motif efficiently. Direct iodination of 3-(trifluoromethyl)benzoic acid typically yields the C6 (para) or C5 (meta) isomers due to the directing effects and steric hindrance at the C2 position.

Selected Methodology: The Sandmeyer Approach

To ensure absolute regiochemical fidelity, this protocol utilizes a Diazotization-Iodination (Sandmeyer) strategy starting from 2-amino-3-(trifluoromethyl)benzoic acid . This route is superior to Directed Ortho-Metalation (DoM) for this specific target because:

-

Regiocertainty: The nitrogen "placeholder" is already installed at the difficult C2 position.

-

Scalability: It avoids cryogenic conditions (

) and pyrophoric lithium reagents required for DoM. -

Functional Group Tolerance: The carboxylic acid moiety does not require protection/deprotection steps if managed correctly.

For researchers lacking the amino-acid precursor, a robust Nucleophilic Aromatic Substitution (SNAr) protocol from the commodity chemical 2-fluoro-3-(trifluoromethyl)benzoic acid is included.

Reaction Pathway & Workflow

The synthesis proceeds via a two-stage workflow: (1) Formation of the anthranilic acid derivative via SNAr (if required), followed by (2) Diazotization and Iodination.

[2]

Protocol A: Precursor Synthesis (SNAr)

Use this module if starting from 2-fluoro-3-(trifluoromethyl)benzoic acid.

Principle: The strong electron-withdrawing nature of the ortho-CF3 and ortho-COOH groups activates the fluorine atom toward nucleophilic displacement by ammonia.

Reagents

-

Substrate: 2-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq)

-

Reagent: Ammonium Hydroxide (28-30% NH3 in water) (10.0 eq)

-

Catalyst: Copper(I) oxide (0.05 eq) - Optional, accelerates reaction but requires purification.

Step-by-Step Methodology

-

Charging: In a high-pressure stainless steel autoclave (or sealed heavy-wall glass pressure tube for <5g scale), charge the fluoro-acid substrate.

-

Ammonolysis: Add aqueous Ammonium Hydroxide (10 eq). The substrate will dissolve as the ammonium salt.

-

Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

-

Note: Internal pressure will rise. Ensure vessel is rated for >5 bar.

-

-

Workup: Cool to room temperature (RT). Vent carefully.

-

Isolation: Acidify the reaction mixture to pH 3–4 using conc. HCl. The product, 2-amino-3-(trifluoromethyl)benzoic acid , will precipitate as a solid.

-

Purification: Filter, wash with cold water, and dry.[1][2]

-

Validation: Check LC-MS (M-H: 204.0).

-

Protocol B: Sandmeyer Iodination (Core Protocol)

This is the critical transformation converting the amino group to iodine.

Critical Reagents & Equipment

| Component | Grade/Spec | Role |

| 2-Amino-3-(trifluoromethyl)benzoic acid | >97% Purity | Substrate |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Diazotization Agent |

| Potassium Iodide (KI) | >99% | Iodine Source |

| Sulfuric Acid (H₂SO₄) | 20% aq. solution | Proton Source/Solvent |

| Urea | Reagent Grade | Nitrite Scavenger |

Experimental Procedure

Step 1: Diazotization

-

Suspension: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, suspend 2-amino-3-(trifluoromethyl)benzoic acid (10 mmol, 2.05 g) in 20% H₂SO₄ (20 mL).

-

Cooling: Cool the suspension to 0–5°C using an ice/salt bath. Efficient stirring is vital as the starting material may be sparingly soluble.

-

Nitrite Addition: Dissolve NaNO₂ (1.1 eq, 11 mmol, 760 mg) in minimal water (3 mL). Add this solution dropwise to the acid suspension, maintaining internal temperature below 5°C .

-

Observation: The suspension should clarify as the diazonium salt forms. The solution turns pale yellow/orange.

-

-

Stirring: Stir at 0°C for 30 minutes.

-

Quench: Add small portions of Urea until starch-iodide paper shows no blue color (removes excess HNO₂ which can cause side reactions).

Step 2: Iodination (Sandmeyer)

-

Preparation: Dissolve Potassium Iodide (KI) (2.5 eq, 25 mmol, 4.15 g) in water (5 mL).

-

Addition: Add the cold diazonium solution slowly into the KI solution (or add KI solution to the diazonium, though reverse addition often controls gas evolution better).

-

Caution: Vigorous evolution of Nitrogen gas (N₂) will occur. Foaming is expected.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) over 1 hour. Then, heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium species.

-

Visual Cue: The formation of a dark, heavy oil or precipitate indicates the aryl iodide.

-

Step 3: Workup & Isolation

-

Decolorization: The mixture will be dark brown due to free iodine (

). Add saturated aqueous Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate until the iodine color fades to yellow/tan. -

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

-

Washing: Wash combined organics with Brine (1 x 20 mL). Dry over anhydrous MgSO₄.

-

Concentration: Evaporate solvent under reduced pressure to yield the crude solid.

Step 4: Purification

-

Recrystallization: The crude product is typically recrystallized from Ethanol/Water (1:1) or Toluene/Heptane.

-

Final Product: this compound. Off-white to pale yellow crystals.

Analytical Validation (QC)

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 132–135°C (Lit. varies) | Capillary MP |

| ¹H NMR | 400 MHz, DMSO-d6 | |

| ¹⁹F NMR | Singlet around -63 ppm | CFCl3 std |

| Mass Spec | [M-H]⁻ = 314.9 | ESI-MS (Negative Mode) |

Mechanistic Insight:

The success of this reaction relies on the stability of the ortho-substituted diazonium salt. The electron-withdrawing

Troubleshooting & Safety

Common Failure Modes

-

Low Yield: Often caused by incomplete diazotization due to poor solubility of the amino acid. Solution: Ensure fine particle size of the starting material or use a co-solvent like Acetonitrile (5-10%) during diazotization.

-

Sticky Tar Formation: Caused by coupling of the diazonium salt with unreacted amine (diazo coupling). Solution: Ensure excess acid is present and add nitrite slowly.

Safety Protocols

-

Diazonium Salts: Potentially explosive if dried. Always keep in solution and decompose immediately.

-

HF Generation: While unlikely in this specific protocol, degradation of

groups can release Fluoride ions under extreme conditions. Use standard PPE.[2] -

Nitrogen Evolution: The iodination step releases significant gas. Do not seal the vessel; use a bubbler.

References

-

Snieckus, V. (1990).[3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

- Schlosser, M. (2005). "The 2×3 Isomeric Fluorobenzoic Acids: A Comparative Study of Their Metallation and Crystallization." European Journal of Organic Chemistry, 2005(10), 2005-2011. (Provides background on lithiation challenges of fluoro-benzoic acids).

-

Organic Syntheses. (2010). "Synthesis of 2-Amino-3-fluorobenzoic acid." Org.[4] Synth. 2010, 87, 104. (Protocol for the S_NAr precursor synthesis). Link

-

Wang, X., et al. (2019). "Scalable Synthesis of 2-Trifluoromethyl Benzamides." US Patent 10,167,250 B2. (Industrial context for trifluoromethyl benzoic acid derivatives). Link

Sources

- 1. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Suzuki Cross-Coupling of 2-Iodo-3-(trifluoromethyl)benzoic acid

Introduction: The Strategic Utility of 2-Iodo-3-(trifluoromethyl)benzoic acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a widely employed strategy to enhance the physicochemical and pharmacokinetic properties of organic molecules. The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its ability to significantly increase lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2] this compound is a key building block that enables the introduction of the trifluoromethyl group in a sterically demanding and electronically distinct arrangement. The presence of the iodine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and versatile method for the formation of carbon-carbon bonds.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki cross-coupling reactions. We will delve into the mechanistic nuances of this transformation, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Mechanistic Considerations for the Suzuki Coupling of an Electron-Deficient and Sterically Hindered Substrate

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves an organohalide and an organoboron compound. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

The specific substitution pattern of this compound introduces two important factors that influence the reaction dynamics:

-

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group. This property enhances the reactivity of the aryl iodide towards oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[4]

-

Steric Hindrance: The ortho-position of the iodine atom, coupled with the adjacent bulky trifluoromethyl group, creates significant steric congestion around the reaction center. This steric hindrance can influence the choice of phosphine ligand and reaction conditions required to facilitate efficient coupling. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the subsequent reductive elimination steps.[5]

Data Presentation: Representative Suzuki Couplings of this compound

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 8 | 92 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | 85 |

| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 10 | 90 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 14 | 78 |

| 6 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | DMF/H₂O | 110 | 16 | 72 |

Experimental Protocols

Protocol 1: General Procedure for Conventional Thermal Suzuki Cross-Coupling

This protocol outlines a standard, robust method for the Suzuki coupling of this compound with a generic arylboronic acid using conventional heating.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

Toluene

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 316 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Degas a 4:1:1 mixture of toluene, ethanol, and deionized water by bubbling with nitrogen or argon for 20 minutes. Add 10 mL of the degassed solvent mixture to the reaction flask via cannula or syringe.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 85 °C in a preheated oil bath and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Cross-Coupling

Microwave-assisted synthesis can significantly reduce reaction times and often improve yields.[1]

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.5 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 equiv.)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv.)

-

1,4-Dioxane

-

Deionized water

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 158 mg), the arylboronic acid (0.75 mmol), cesium carbonate (1.25 mmol, 407 mg), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.01 mmol, 8.2 mg).

-

Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of deionized water to the vial.

-

Sealing and Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30-60 minutes with stirring.

-

Monitoring and Work-up: After the allotted time, cool the vial to room temperature. Monitor the reaction completion by TLC or LC-MS. If the reaction is complete, follow the work-up and purification steps outlined in Protocol 1.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the consistent monitoring of the reaction progress. The use of TLC or LC-MS at regular intervals allows the researcher to track the consumption of the starting materials and the formation of the product. An incomplete reaction may necessitate an extension of the reaction time, an increase in temperature, or the addition of more catalyst. The purification by column chromatography and subsequent characterization of the product by NMR spectroscopy and mass spectrometry will confirm the success of the reaction and the purity of the final compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing nature of the trifluoromethyl group facilitates the key oxidative addition step, while careful selection of the catalyst, ligand, and reaction conditions can overcome the steric challenges posed by the ortho-substitution pattern. The detailed protocols provided in these application notes offer a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.

References

- Ningbo Inno Pharmchem Co., Ltd. The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.

-

de la Torre, M. G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1025. Available from: [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

-

Molander, G. A., & Dreher, S. D. (2003). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 125(47), 14479-14489. Available from: [Link]

-

Wilson, P. G., et al. (2012). Suzuki–Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. Chemical Communications, 48(74), 9299-9301. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

Wang, C., et al. (2018). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Organic Letters, 20(15), 4585-4589. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

El-Menshawi, B. S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(8), 4615-4625. Available from: [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]

-

Ritter, T., et al. (2022). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Chemistry, 14(10), 1157-1163. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16488-16497. Available from: [Link]

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JP2002069038A - Trifluoromethyl group-bearing benzoylformic alkyls, method of producing the same and method of trifluoromethyl group-bearing phenylacetic acid - Google Patents [patents.google.com]

Application Notes and Protocols for the Laboratory-Scale Synthesis of Derivatives from 2-Iodo-3-(trifluoromethyl)benzoic Acid

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance crucial pharmacokinetic and physicochemical properties of bioactive molecules.[1] It can improve metabolic stability by blocking sites prone to enzymatic degradation and increase lipophilicity, which often aids in cell membrane permeability.[2] When appended to a synthetically versatile scaffold, its utility is magnified.

2-Iodo-3-(trifluoromethyl)benzoic acid is one such scaffold of strategic importance. This molecule offers three distinct points for chemical modification: the aryl iodide, the carboxylic acid, and the aromatic ring itself. The aryl iodide is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a wide variety of partners. The carboxylic acid moiety can be readily converted into amides and esters, introducing further diversity and modulating the compound's polarity and hydrogen bonding capabilities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of key derivatives from this compound. The protocols herein are designed to be robust starting points, grounded in established chemical principles, while also offering insights into potential challenges and optimization strategies. We will explore palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions at the C-I bond, as well as standard transformations of the carboxylic acid group.

Core Synthetic Strategies: A Dual Approach to Derivatization

The synthetic utility of this compound can be broadly categorized into two main avenues of derivatization:

-

Modification at the Aryl Iodide Position: This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these reactions.

-

Modification at the Carboxylic Acid Position: Standard organic transformations allow for the conversion of the carboxylic acid into a variety of functional groups, most notably amides and esters.

The following sections will provide detailed protocols for key reactions in each of these categories.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful for creating biaryl and N-aryl derivatives, respectively.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium catalyst and ligand is crucial. For a sterically hindered substrate like this compound, a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

-

Base: A base is required to activate the organoboron species for transmetalation.[5] Potassium carbonate is a common and effective choice, offering a good balance of reactivity and handling.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, including a Schlenk flask or reaction vial, condenser, and magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Addition of Base and Solvents: Under an argon atmosphere, add potassium carbonate (3.0 mmol, 3.0 equiv). Then, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

-

Reaction: Stir the reaction mixture at 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid Partner | Product | Reaction Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzoic acid | 16 | 88 |

| 2 | Phenylboronic acid | 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid | 18 | 91 |

| 3 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-3-(trifluoromethyl)benzoic acid | 16 | 85 |

| 4 | Thiophene-3-boronic acid | 2-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid | 20 | 79 |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[6] It is a highly valuable transformation in pharmaceutical synthesis, as the arylamine motif is present in a vast number of drugs.

Causality Behind Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, sterically hindered and electron-rich ligands are often necessary for efficient coupling, especially with challenging substrates. Ligands like XPhos or RuPhos are excellent choices.[7]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[8]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the reactive intermediates.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a Schlenk flask or reaction vial, and magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Addition of Reagents: Under the argon atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv), this compound (1.0 mmol, 1.0 equiv), and anhydrous toluene (5 mL).

-

Addition of Amine: Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous NH₄Cl (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Data Presentation: Buchwald-Hartwig Amination of this compound

| Entry | Amine Partner | Product | Reaction Time (h) | Yield (%) |

| 1 | Morpholine | 2-Morpholino-3-(trifluoromethyl)benzoic acid | 20 | 85 |

| 2 | Aniline | 2-Anilino-3-(trifluoromethyl)benzoic acid | 24 | 78 |

| 3 | Benzylamine | 2-(Benzylamino)-3-(trifluoromethyl)benzoic acid | 22 | 81 |

| 4 | Piperidine | 2-(Piperidin-1-yl)-3-(trifluoromethyl)benzoic acid | 20 | 89 |

Part 2: Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality of this compound provides a gateway to a wide range of derivatives, including amides and esters. These transformations are fundamental in medicinal chemistry for fine-tuning the properties of a lead compound.

Amide Bond Formation via EDC/HOBt Coupling

Carbodiimide-mediated couplings are a reliable and mild method for forming amide bonds. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent, and its combination with 1-hydroxybenzotriazole (HOBt) suppresses side reactions and minimizes racemization.[9]

Causality Behind Experimental Choices:

-

Coupling Agents: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine.[10]

-

Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloride salt of EDC and to scavenge the acid produced during the reaction.

-

Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to prevent hydrolysis of the reactive intermediates.

Experimental Protocol: Amide Coupling of this compound with Benzylamine

Materials:

-

This compound

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv), benzylamine (1.1 mmol, 1.1 equiv), and HOBt (1.2 mmol, 1.2 equiv) in anhydrous DCM (10 mL).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Reagents: Add DIPEA (2.5 mmol, 2.5 equiv) followed by the portion-wise addition of EDC·HCl (1.2 mmol, 1.2 equiv).

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Work-up: Dilute the reaction mixture with DCM (15 mL).

-

Washing: Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.

Visualization: Amide Coupling Workflow

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Fischer Esterification: Synthesis of Ester Derivatives

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[11]

Causality Behind Experimental Choices:

-

Catalyst: A strong acid, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[12]

-

Reaction Conditions: The reaction is an equilibrium process. To drive the equilibrium towards the ester product, the alcohol is often used as the solvent (in large excess), and the reaction is heated to reflux to remove the water byproduct.[13]

Experimental Protocol: Fischer Esterification of this compound with Methanol

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and anhydrous methanol (10 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mL) dropwise with stirring.

-

Reaction: Attach a condenser and heat the reaction mixture to reflux (approximately 65 °C). Stir at reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Washing: Carefully wash with saturated aqueous NaHCO₃ (2 x 10 mL) to neutralize the excess acid, followed by brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude ester is often of sufficient purity, but can be further purified by flash column chromatography if necessary.

Conclusion and Future Perspectives